molecular formula C12H12ClNOS B5756958 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide CAS No. 6124-48-7

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5756958
CAS RN: 6124-48-7
M. Wt: 253.75 g/mol
InChI Key: LVJNWRAKBUQZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have antitumor and anti-inflammatory effects.

Mechanism of Action

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. JAK2 is a non-receptor tyrosine kinase that is involved in the signaling of various cytokines and growth factors. It plays a critical role in the activation of downstream signaling pathways such as the signal transducer and activator of transcription (STAT) pathway. Inhibition of JAK2 by 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide leads to the downregulation of STAT signaling and subsequent inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to have antitumor and anti-inflammatory effects in various preclinical models. In cancer cells, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits cell proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins such as Bax. In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit angiogenesis, a process critical for tumor growth and metastasis. In inflammatory cells, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for JAK2. 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models, and its mechanism of action and downstream effects are well understood. However, there are some limitations to the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in scientific research. One direction is the development of more potent and selective JAK2 inhibitors based on the structure of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide. Another direction is the investigation of the role of JAK2 in other diseases such as cardiovascular disease and neurodegenerative diseases. In addition, the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in combination with other therapies such as chemotherapy and immunotherapy should be explored to enhance its antitumor effects. Finally, the development of more soluble forms of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide would improve its utility in lab experiments.

Synthesis Methods

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process starting from 6-methyl-2-nitrobenzo[b]thiophene. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amine is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the chloro group is introduced using thionyl chloride to yield 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been extensively used in scientific research to study the role of JAK2 in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been used to study the signaling pathways involved in JAK2 activation and downstream effects.

properties

IUPAC Name

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-3-14-12(15)11-10(13)8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNWRAKBUQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976745
Record name 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide

CAS RN

6124-48-7
Record name 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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